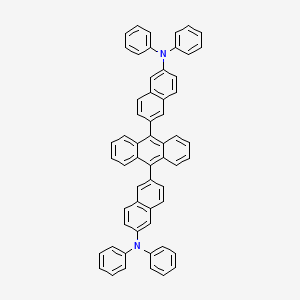

6,6'-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine)

Description

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features an anthracene core linked to diphenylnaphthalen-2-amine groups, making it a significant molecule in organic electronics and photonics.

Properties

CAS No. |

868839-39-8 |

|---|---|

Molecular Formula |

C58H40N2 |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

N,N-diphenyl-6-[10-[6-(N-phenylanilino)naphthalen-2-yl]anthracen-9-yl]naphthalen-2-amine |

InChI |

InChI=1S/C58H40N2/c1-5-17-47(18-6-1)59(48-19-7-2-8-20-48)51-35-33-41-37-45(31-29-43(41)39-51)57-53-25-13-15-27-55(53)58(56-28-16-14-26-54(56)57)46-32-30-44-40-52(36-34-42(44)38-46)60(49-21-9-3-10-22-49)50-23-11-4-12-24-50/h1-40H |

InChI Key |

PEFUREDGORQKOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Anthracene Core: The anthracene core is synthesized through Friedel-Crafts alkylation or acylation reactions.

Attachment of Diphenylnaphthalen-2-amine Groups: The diphenylnaphthalen-2-amine groups are attached to the anthracene core via nucleophilic substitution reactions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis machines can also enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

Substitution: Various nucleophiles, Palladium catalysts

Major Products

Oxidation Products: Quinones

Reduction Products: Reduced anthracene derivatives

Substitution Products: Functionalized anthracene derivatives

Scientific Research Applications

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) has a wide range of applications in scientific research:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.

Photonic Devices: Employed in the development of photonic devices, including lasers and sensors, owing to its strong fluorescence and photostability.

Biological Imaging: Utilized in bioimaging techniques for its fluorescent properties, enabling the visualization of biological processes at the cellular level.

Chemical Sensors: Acts as a sensor for detecting various chemical species, including reactive oxygen species (ROS) and metal ions.

Mechanism of Action

The mechanism of action of 6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) involves its interaction with light and other molecules:

Fluorescence: The compound absorbs light and re-emits it at a different wavelength, making it useful in fluorescence-based applications.

Electron Transport: Its structure facilitates efficient electron transport, crucial for its role in electronic devices.

Reactive Oxygen Species Detection: The compound reacts with ROS, leading to changes in its fluorescence properties, which can be measured to detect ROS levels.

Comparison with Similar Compounds

Similar Compounds

9,10-Anthracenediyl-bis(methylene)dimalonic acid: Known for its use as a singlet oxygen probe.

4,4’-(Anthracene-9,10-diyl)bis(2,5-dimethyl-N,N-diphenylaniline): Used as a deep blue emitter material in organic electronics.

9,10-Distyryl-2,6-bis(p-dialkylamino-styryl)anthracene: Exhibits aggregation-enhanced fluorescence and is used in photonic applications.

Uniqueness

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) stands out due to its unique combination of an anthracene core with diphenylnaphthalen-2-amine groups, providing exceptional electron transport and fluorescence properties. This makes it particularly valuable in advanced electronic and photonic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.